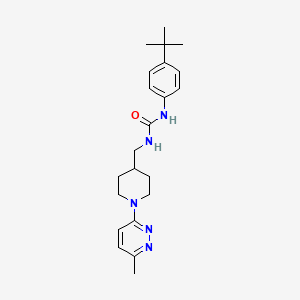![molecular formula C22H23N3OS B2625090 N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034394-75-5](/img/structure/B2625090.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide, commonly known as Bipyridyl-containing compounds, is a class of organic compounds that have been extensively studied for their potential therapeutic applications. These compounds are known for their ability to bind to metal ions and form stable complexes, which makes them useful in various fields of research, including biochemistry, pharmacology, and material science.
作用機序
Bipyridyl-containing compounds are known to bind to metal ions, particularly copper and iron, and form stable complexes. These complexes can then interact with various biomolecules, including DNA, proteins, and enzymes, which can lead to a range of biological effects. The exact mechanism of action of Bipyridyl-containing compounds is still being studied, but it is believed that their ability to induce apoptosis in cancer cells is due to their ability to disrupt the normal function of cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that Bipyridyl-containing compounds have a range of biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed. They have also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using Bipyridyl-containing compounds in lab experiments is their ability to form stable complexes with metal ions. This makes them useful in a range of applications, including as catalysts in organic synthesis and as sensors for detecting metal ions in biological samples. However, one of the limitations of using Bipyridyl-containing compounds is their potential toxicity, particularly to cells that are sensitive to metal ions.
将来の方向性
There are many potential future directions for research on Bipyridyl-containing compounds. One area of interest is in the development of new anticancer agents. Researchers are also exploring the use of Bipyridyl-containing compounds in the development of new materials, such as metal-organic frameworks. Another area of interest is in the development of new sensors for detecting metal ions in biological samples.
In conclusion, Bipyridyl-containing compounds are a class of organic compounds that have been extensively studied for their potential therapeutic applications. They have a range of biochemical and physiological effects and have been shown to have potential applications in various fields of research. While there are limitations to their use, their potential for future research is promising.
合成法
The most commonly used method for synthesizing Bipyridyl-containing compounds is the condensation reaction between 2,4'-Bipyridine and a substituted benzaldehyde. The resulting product is then treated with an isopropylthiol group to obtain the final product, N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide. This method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
Bipyridyl-containing compounds have been extensively studied for their potential applications in various fields of research. One of the most promising areas of research is in the development of new anticancer agents. Studies have shown that Bipyridyl-containing compounds have the ability to induce apoptosis in cancer cells, making them potential candidates for the development of new cancer therapies.
特性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16(2)27-20-5-3-17(4-6-20)14-22(26)25-15-18-7-12-24-21(13-18)19-8-10-23-11-9-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWGFFXQSNWVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)



![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B2625026.png)


